Cas no 2138342-40-0 (1H-Indole, 6-methyl-3-nitro-)

1H-Indole, 6-methyl-3-nitro- 化学的及び物理的性質
名前と識別子
-
- 1H-Indole, 6-methyl-3-nitro-
- 6-Bromo-3-nitro-1H-indole
- 6-methyl-3-nitro-1H-indole
- 2138342-40-0
- EN300-732048
-
- インチ: 1S/C9H8N2O2/c1-6-2-3-7-8(4-6)10-5-9(7)11(12)13/h2-5,10H,1H3
- InChIKey: WQECWYCHLUBUJS-UHFFFAOYSA-N
- SMILES: N1C2=C(C=CC(C)=C2)C([N+]([O-])=O)=C1
計算された属性
- 精确分子量: 176.058577502g/mol
- 同位素质量: 176.058577502g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 0
- 複雑さ: 214
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.6Ų
- XLogP3: 2.2
じっけんとくせい
- 密度みつど: 1.355±0.06 g/cm3(Predicted)
- Boiling Point: 360.4±22.0 °C(Predicted)
- 酸度系数(pKa): 14.32±0.30(Predicted)
1H-Indole, 6-methyl-3-nitro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-732048-1.0g |
6-methyl-3-nitro-1H-indole |
2138342-40-0 | 1g |
$0.0 | 2023-06-06 |
1H-Indole, 6-methyl-3-nitro- 関連文献
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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7. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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10. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
1H-Indole, 6-methyl-3-nitro-に関する追加情報
1H-Indole, 6-methyl-3-nitro- (CAS No. 2138342-40-0): A Comprehensive Overview in Modern Chemical Biology
1H-Indole, 6-methyl-3-nitro-, identified by the chemical identifier CAS No. 2138342-40-0, is a significant compound in the realm of chemical biology and pharmaceutical research. This heterocyclic aromatic molecule has garnered attention due to its unique structural and functional properties, making it a valuable scaffold for the development of novel bioactive molecules. The presence of both a methyl group and a nitro group on the indole ring imparts distinct reactivity and biological potential, which has been explored in various cutting-edge research studies.
The indole core is a well-documented motif in medicinal chemistry, renowned for its role in numerous pharmacologically active compounds. Specifically, 1H-Indole, 6-methyl-3-nitro- represents an intriguing derivative that has been investigated for its potential applications in drug discovery. The nitro group, in particular, serves as a versatile functional handle, enabling further chemical modifications through reduction to an amine or diazotization reactions. These transformations have opened up diverse avenues for synthesizing more complex molecules with tailored biological activities.
In recent years, there has been a surge in research focusing on indole derivatives as therapeutic agents. The structural features of 1H-Indole, 6-methyl-3-nitro- have been leveraged to develop compounds with antimicrobial, anti-inflammatory, and anticancer properties. For instance, studies have demonstrated that nitro-substituted indoles can exhibit potent activity against drug-resistant bacterial strains by interfering with bacterial DNA synthesis and repair mechanisms. This has sparked interest in exploring the compound as a lead candidate for novel antibiotics.
Moreover, the methyl group at the 6-position of the indole ring contributes to the compound's stability and bioavailability, which are critical factors in pharmaceutical development. This structural feature has been exploited to enhance the metabolic profile of indole-based drugs, ensuring better absorption and reduced degradation in vivo. Researchers have also investigated the impact of electronic effects induced by the nitro group on the overall reactivity of the molecule. The electron-withdrawing nature of the nitro group influences nucleophilic aromatic substitution reactions, allowing for precise functionalization at specific positions on the indole scaffold.
The synthesis of 1H-Indole, 6-methyl-3-nitro- involves multi-step organic transformations that highlight the compound's synthetic accessibility. Modern synthetic methodologies have enabled efficient production of this intermediate, paving the way for large-scale applications in pharmaceutical research. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated nitration have been employed to construct the desired framework with high regioselectivity and yield. These advancements in synthetic chemistry have made it feasible to explore derivatives of this compound for various therapeutic applications.
In addition to its synthetic significance, 1H-Indole, 6-methyl-3-nitro- has been studied for its potential role in modulating biological pathways relevant to neurological disorders. Indole derivatives are known to interact with serotonin receptors and other neurotransmitter systems, suggesting their utility in treating conditions such as depression and anxiety. The nitro group's ability to engage with biological targets further enhances its appeal as a pharmacological tool. Preclinical studies have shown promising results when this compound is tested against experimental models of neurodegenerative diseases, indicating its potential as a future therapeutic agent.
The integration of computational chemistry and molecular modeling has provided deeper insights into the interactions between 1H-Indole, 6-methyl-3-nitro- and biological targets. These computational approaches have helped researchers predict binding affinities and identify key residues involved in molecular recognition processes. Such information is crucial for designing next-generation drugs with improved efficacy and reduced side effects. By leveraging these computational tools alongside experimental data, scientists can accelerate the drug discovery pipeline significantly.
The environmental impact of synthesizing and utilizing 1H-Indole, 6-methyl-3-nitro- is another area of growing interest. Green chemistry principles have been applied to develop more sustainable synthetic routes that minimize waste generation and energy consumption. For example, catalytic methods that employ recyclable ligands or renewable solvents have been explored to enhance the ecological footprint of producing this compound. Such efforts align with global initiatives aimed at promoting sustainable pharmaceutical manufacturing practices.
The future prospects of 1H-Indole, 6-methyl-3-nitro- are vast and multifaceted. Ongoing research continues to uncover new applications for this versatile compound across different therapeutic domains. As our understanding of its biochemical properties expands, so does its potential as a building block for innovative drug candidates. Collaborative efforts between academia and industry are essential to translate these findings into tangible benefits for patients worldwide.
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